REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[CH:9]=[N:10][C:11]([O:15][CH3:16])=[CH:12][C:13]=1[I:14])(C)(C)C>C(Cl)Cl.C(O)(C(F)(F)F)=O>[CH3:16][O:15][C:11]1[N:10]=[CH:9][C:8]([NH2:7])=[C:13]([I:14])[CH:12]=1
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Name
|
|
Quantity
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18 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(NC=1C=NC(=CC1I)OC)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
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ADDITION
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Details
|
The resultant residue was treated with saturated aqueous sodium hydrogen carbonate solution (25 mL)
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Type
|
ADDITION
|
Details
|
diluted with water (100 mL)
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Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=N1)N)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |